molecular formula C23H22F5NO7 B10818458 Ald-Ph-amido-PEG3-C2-Pfp ester

Ald-Ph-amido-PEG3-C2-Pfp ester

Cat. No.: B10818458
M. Wt: 519.4 g/mol
InChI Key: UZFBSFAFSYFMJG-UHFFFAOYSA-N
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Description

Ald-Ph-amido-PEG3-C2-Pfp ester is a non-cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is characterized by its stability and ability to form strong covalent bonds with antibodies, making it a valuable tool in targeted drug delivery systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-amido-PEG3-C2-Pfp ester typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ald-Ph-amido-PEG3-C2-Pfp ester primarily undergoes substitution reactions due to the presence of the reactive Pfp ester group. This allows it to form covalent bonds with nucleophiles such as amines and thiols.

Common Reagents and Conditions

Major Products

The major products of reactions involving this compound are typically conjugates where the PEG linker is covalently attached to the nucleophile, forming stable amide or thioester bonds .

Scientific Research Applications

Ald-Ph-amido-PEG3-C2-Pfp ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the attachment of biomolecules to surfaces or other biomolecules, aiding in the study of protein interactions and cellular processes.

    Medicine: Integral in the development of ADCs, which are used for targeted cancer therapy by delivering cytotoxic drugs directly to cancer cells.

    Industry: Employed in the production of bioconjugates and other specialized materials

Mechanism of Action

The mechanism of action of Ald-Ph-amido-PEG3-C2-Pfp ester involves the formation of stable covalent bonds with target molecules. The Pfp ester group reacts with nucleophiles, forming amide or thioester bonds. This stability ensures that the linker remains intact during the delivery of drugs or other active molecules to their target sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ald-Ph-amido-PEG3-C2-Pfp ester is unique due to its optimal PEG chain length, which balances solubility, flexibility, and stability. This makes it particularly effective in forming stable conjugates for targeted drug delivery .

Properties

Molecular Formula

C23H22F5NO7

Molecular Weight

519.4 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C23H22F5NO7/c24-17-18(25)20(27)22(21(28)19(17)26)36-16(31)5-7-33-9-11-35-12-10-34-8-6-29-23(32)15-3-1-14(13-30)2-4-15/h1-4,13H,5-12H2,(H,29,32)

InChI Key

UZFBSFAFSYFMJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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